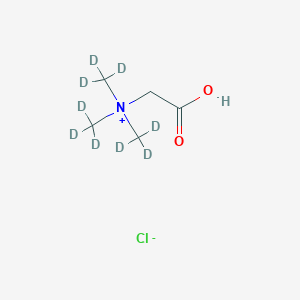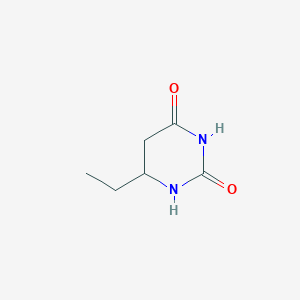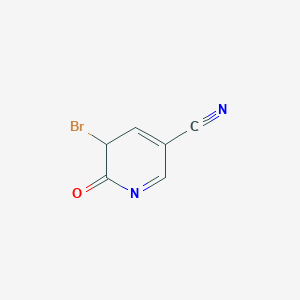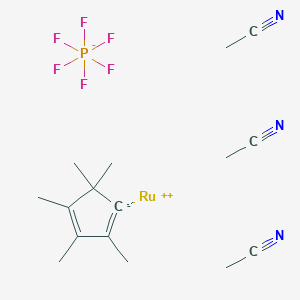
(2,3,4,5,5-Pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium tris(acetonitrile) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate is an organoruthenium compound widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of a suitable base, followed by the addition of hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction forms a six-membered ring by the trimerization of alkynes.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, silanes, and various organic solvents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include α-vinylsilanes from hydrosilylation, substituted benzene derivatives from cyclotrimerization, and various cyclic compounds from cycloaddition reactions .
Scientific Research Applications
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate involves its ability to coordinate with other molecules and facilitate the transfer of electrons. This coordination enables the formation of new chemical bonds, making it an effective catalyst in various reactions. The compound’s molecular targets and pathways include unsaturated carbon-carbon bonds and other reactive intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tris (acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
- Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium(II) chloride
- Chloro (pentamethylcyclopentadienyl)ruthenium(II) tetramer
Uniqueness
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate is unique due to its high catalytic activity and versatility in facilitating various chemical reactions. Its ability to form stable complexes with a wide range of substrates makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C16H24F6N3PRu |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+2 |
InChI Key |
SBJGDDVJLVBLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


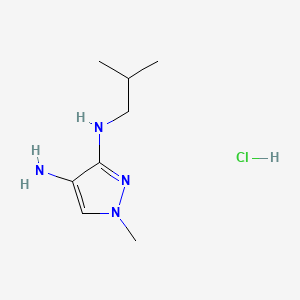
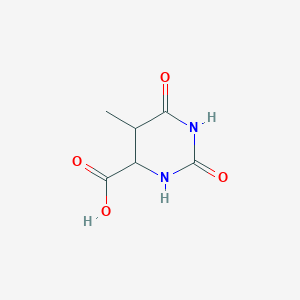
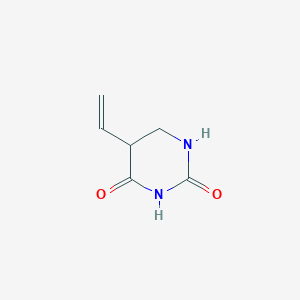

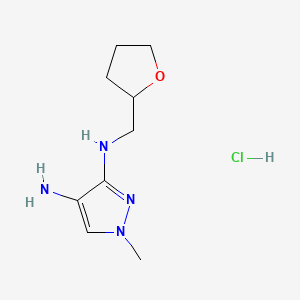
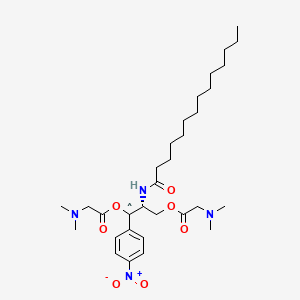

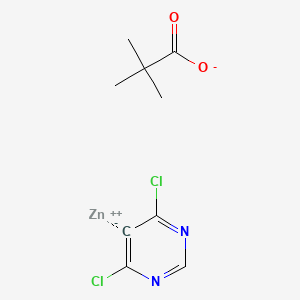

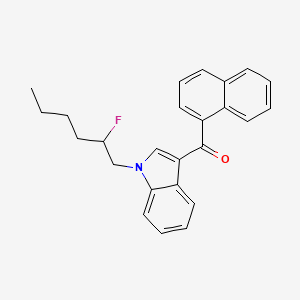
![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
